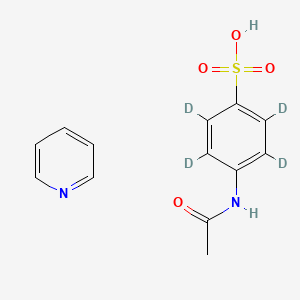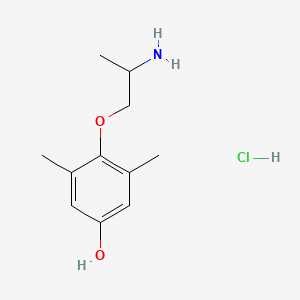
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Synthesis Analysis
This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Molecular Structure Analysis
Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S . The molecular weight of this compound is 218.29 g/mol .Chemical Reactions Analysis
Sulfanilic acid, the non-deuterated analog of this compound, is known for its versatility in chemical reactions . It can react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical And Chemical Properties Analysis
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrimidine Derivatives : The compound is utilized in synthesizing derivatives like 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) through O-4-acetylamino-benzenesulfonylation reactions. These derivatives are studied for their structural and electronic behaviors using single crystal X-ray diffraction and quantum chemical analysis (Khalid et al., 2021).
Biological Applications
- Antimicrobial Studies : Derivatives of 4-acetamidobenzenesulfonic acid, such as 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, have been synthesized and evaluated for their antimicrobial properties, showing considerable antibacterial activity (Patel & Agravat, 2009).
Catalysis and Material Science
- Catalysis with Planar-Chiral Derivatives : Planar-chiral derivatives of 4-(dimethylamino)pyridine, related to 4-acetamidobenzenesulfonic acid-d4 pyridine, have been developed for use in various catalytic processes, including the Staudinger synthesis of beta-lactams and the acylation of silyl ketene acetals (Fu, 2004).
Chemical Analysis and Synthesis
- Synthesis of Pyridine Derivatives for Corrosion Inhibition : Synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives from 4-acetamidobenzenesulfonic acid-d4 pyridine has been reported. These compounds have been evaluated as corrosion inhibitors, showing promising results (Yıldırım & Cetin, 2008).
Sensor Technology
- Fluorescence-Responsive Sensing : A study on a luminescent coordination polymer, which involves 4-acetamidobenzenesulfonic acid-d4 pyridine derivatives, demonstrates its potential as a bifunctional fluorescence-responsive sensor for selective detection of chromium ions (Tsai, Liao, & Wu, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Mode of Action
It is known that it can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Biochemical Pathways
It is primarily used in research applications and the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in water, alcohol, and ether, which may influence its bioavailability .
Result of Action
Its primary use is in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Action Environment
It is known that this compound is a white crystalline powder with a melting point of 282-284°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Molecular Mechanism
It is known that this compound can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXJXZHAPDJJE-QZFMBAIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)




![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)